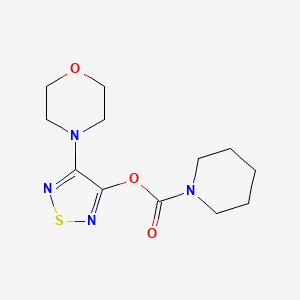![molecular formula C16H9ClO2 B12127300 1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- CAS No. 15875-56-6](/img/structure/B12127300.png)
1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- is a chemical compound known for its unique structure and properties It is a derivative of indene, a bicyclic hydrocarbon, and features a chlorophenyl group attached to the indene core
Preparation Methods
The synthesis of 1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- can be achieved through several routes. One common method involves the reaction of 1H-indene-1,3(2H)-dione with 2-chlorobenzaldehyde under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product with high yield. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of various materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to target proteins, altering their activity and leading to various biological outcomes.
Comparison with Similar Compounds
1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- can be compared with other similar compounds, such as:
1H-Indene-1,3(2H)-dione, 2-[(2-bromophenyl)methylene]-: This compound features a bromophenyl group instead of a chlorophenyl group, leading to different reactivity and properties.
1H-Indene-1,3(2H)-dione, 2-[(2-fluorophenyl)methylene]-: The presence of a fluorophenyl group imparts unique electronic effects, influencing the compound’s behavior in chemical reactions.
1H-Indene-1,3(2H)-dione, 2-[(2-methylphenyl)methylene]-: The methyl group in this compound affects its steric and electronic properties, making it distinct from the chlorophenyl derivative.
Properties
CAS No. |
15875-56-6 |
|---|---|
Molecular Formula |
C16H9ClO2 |
Molecular Weight |
268.69 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C16H9ClO2/c17-14-8-4-1-5-10(14)9-13-15(18)11-6-2-3-7-12(11)16(13)19/h1-9H |
InChI Key |
YVMQXWYKPVDDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N-[(3-propoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B12127224.png)

![(5E)-5-(1H-benzimidazol-2-ylmethylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B12127239.png)


![2-Amino-1-m-tolyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-amide](/img/structure/B12127254.png)

![2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B12127267.png)


![4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12127286.png)
![N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide](/img/structure/B12127293.png)

![N-[2-(4-methylphenyl)-1-morpholin-4-yl-2-oxoethyl]furan-2-carboxamide](/img/structure/B12127313.png)
